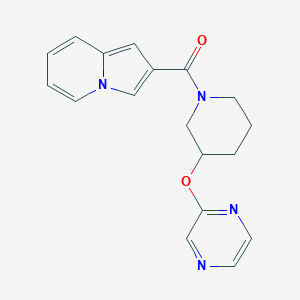

Indolizin-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

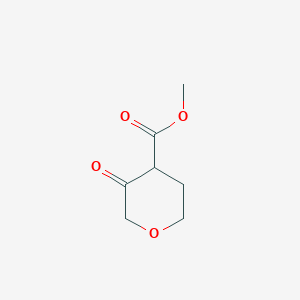

Indolizin-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that contains an indolizine group, a pyrazine group, and a piperidine group . Indolizine is a heterocyclic compound, an uncommon isomer of indole with the nitrogen located at a ring fusion position . Pyrazine is a basic six-membered ring with two nitrogen atoms opposite each other, and piperidine is a six-membered ring with one nitrogen atom .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research on related compounds emphasizes the significance of methylation processes, metalation, and metathesis reactions in achieving desired structural configurations. For instance, the synthesis of 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone involved metalation with potassium tert-butanolate followed by a metathesis reaction with methyl iodide, leading to the formation of a compound with specific dihedral angles between the indolizine unit and attached groups, demonstrating complex structural characteristics without classical hydrogen bonds in its crystal structure (Kloubert et al., 2012).

Potential in Bioactive Applications

The exploration of indolizine and pyrazinyl derivatives has led to significant findings in bioactive applications, including their role as selective and efficacious inhibitors. A noteworthy example includes the identification of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones as potent and selective inhibitors with demonstrated efficacy in pharmacological and antitumor assays, highlighting their potential in targeted cancer therapies (Jingrong Li et al., 2013).

Advanced Synthetic Methods

Advanced synthetic methods for preparing nitrogen-bridged heterocycles, such as Pyrano[2,3-b]indolizinone derivatives, have been developed. These methods showcase the versatility of indolizinone compounds in forming various heterocyclic structures, essential for creating novel molecules with potential bioactive properties (A. Kakehi et al., 1980).

Application in Alkaloid Synthesis

The palladium(0)-catalyzed heteroarylation of indolylzinc derivatives presents a general method for preparing (2-pyridyl)indoles and their application in indole alkaloid synthesis. This method underscores the utility of indolizin-2-yl derivatives in synthesizing complex alkaloids, contributing to the field of natural product synthesis and medicinal chemistry (Amat et al., 1997).

Propriétés

IUPAC Name |

indolizin-2-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-18(14-10-15-4-1-2-8-21(15)12-14)22-9-3-5-16(13-22)24-17-11-19-6-7-20-17/h1-2,4,6-8,10-12,16H,3,5,9,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOWDERCBJNRSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone](/img/structure/B2840575.png)

![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)

![N,N-dimethyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2840578.png)

![3-[(3-Bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2840579.png)

![2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840584.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)

![N-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2840587.png)